2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-1H,1’H-[4,4’-biimidazole]-5,5’-diamine hydrochloride is a compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a carbon-carbon bond, with additional methyl and amino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-1H,1’H-[4,4’-biimidazole]-5,5’-diamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ammonium acetate and glyoxal in an aqueous medium. The reaction is carried out at elevated temperatures, leading to the formation of the biimidazole core . The product is then purified through recrystallization or other suitable techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethyl-1H,1’H-[4,4’-biimidazole]-5,5’-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethyl-1H,1’H-[4,4’-biimidazole]-5,5’-diamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Dimethyl-1H,1’H-[4,4’-biimidazole]-5,5’-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Biimidazole: Lacks the methyl and amino groups, making it less versatile in certain applications.
1,2-Dimethylimidazole: Contains only one imidazole ring, limiting its ability to form complex structures.
Eigenschaften
Molekularformel |
C8H13ClN6 |
---|---|
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
5-(4-amino-2-methyl-1H-imidazol-5-yl)-2-methyl-1H-imidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H12N6.ClH/c1-3-11-5(7(9)13-3)6-8(10)14-4(2)12-6;/h9-10H2,1-2H3,(H,11,13)(H,12,14);1H |
InChI-Schlüssel |
OLPLODNZQAGMOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1)C2=C(N=C(N2)C)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.